molecular formula C11H11ClN2O2 B145026 4-(1H-imidazol-1-ylmethyl)benzoic acid hydrochloride CAS No. 135611-32-4

4-(1H-imidazol-1-ylmethyl)benzoic acid hydrochloride

Cat. No.: B145026
CAS No.: 135611-32-4
M. Wt: 238.67 g/mol
InChI Key: MZTHHEXWAYFTBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-Imidazol-1-ylmethyl)benzoic acid hydrochloride (CAS 135611-32-4) is a benzoic acid derivative functionalized with an imidazole moiety via a methylene linker. Its molecular formula is C₁₁H₁₁ClN₂O₂, with a molecular weight of 238.67 g/mol . The compound is characterized by the following structural features:

  • Benzoic acid backbone: Provides a carboxylic acid group for hydrogen bonding and salt formation.
  • Methylene linker: Connects the imidazole and benzoic acid groups, influencing steric flexibility.

Key physicochemical properties include:

  • Purity: 95% (typical commercial grade) .
  • Packaging: Amber glass bottles (1 g or 250 mg) to mitigate light sensitivity .
  • SMILES: C1=CC(=CC=C1CN2C=CN=C2)C(=O)O.Cl .
  • InChI Key: MZTHHEXWAYFTBJ-UHFFFAOYSA-N .

Properties

IUPAC Name

4-(imidazol-1-ylmethyl)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2.ClH/c14-11(15)10-3-1-9(2-4-10)7-13-6-5-12-8-13;/h1-6,8H,7H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTHHEXWAYFTBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CN=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90594524
Record name 4-[(1H-Imidazol-1-yl)methyl]benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135611-32-4
Record name 4-[(1H-Imidazol-1-yl)methyl]benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 4-(Imidazol-1-ylmethyl)benzaldehyde

Reagents and Conditions:

  • Reactants: Imidazole (44 mmol), 4-fluorobenzaldehyde (42 mmol)

  • Base: Potassium carbonate (K₂CO₃, 43 mmol)

  • Solvent: Dimethyl sulfoxide (DMSO, 30 mL)

  • Catalyst: Aliquat 336 (quaternary ammonium salt)

  • Temperature: 90°C (reflux)

  • Time: 24 hours

Procedure:
Imidazole and K₂CO₃ are suspended in DMSO with catalytic Aliquat 336. 4-Fluorobenzaldehyde is added dropwise at 90°C, and the mixture is refluxed for 24 hours. The crude product is precipitated in ice-water, filtered, and recrystallized in ethyl acetate to yield 4-(imidazol-1-ylmethyl)benzaldehyde.

Oxidation to 4-(Imidazol-1-ylmethyl)benzoic Acid

Reagents and Conditions:

  • Oxidizing Agent: Silver nitrate (AgNO₃, 24 mmol)

  • Base: Sodium hydroxide (NaOH, 20% aqueous solution)

  • Temperature: 60°C (reflux)

  • Time: 24 hours

Procedure:
The aldehyde intermediate is dissolved in aqueous NaOH, and AgNO₃ is added incrementally. The mixture is refluxed for 24 hours, cooled, and filtered. Acidification with hydrochloric acid (HCl) to pH 2 precipitates the free carboxylic acid, which is recrystallized from ethanol.

Hydrochloride Salt Formation

The free acid is dissolved in minimal ethanol, and excess HCl is introduced under controlled conditions. The hydrochloride salt crystallizes upon cooling, yielding this compound with a reported yield of 64%.

Characterization Data:

  • Molecular Formula: C₁₁H₁₁ClN₂O₂

  • Molecular Weight: 238.67 g/mol

  • Melting Point: 94.5°C

  • Spectroscopy: ¹H NMR confirms the absence of aldehyde protons and presence of imidazole and benzoic acid moieties.

Comparative Analysis of Synthetic Routes

Parameter Nucleophilic Substitution/Oxidation Palladium-Catalyzed Arylation
Starting Materials 4-Fluorobenzaldehyde, imidazoleHalogenated benzoic acid derivatives
Catalyst Aliquat 336 (phase-transfer)Palladium complex
Reaction Time 48 hours (total)10 hours
Yield 64%93% (analogous compounds)
Purification RecrystallizationColumn chromatography
Scalability ModerateHigh

Critical Factors in Process Optimization

Solvent Selection

  • DMSO facilitates nucleophilic substitution by stabilizing intermediates but complicates purification due to high boiling point.

  • Ethanol/water mixtures are ideal for recrystallization, enhancing product purity.

Acidification Conditions

  • pH Control: Maintaining pH ≤ 2 during HCl addition ensures complete protonation of the imidazole nitrogen and carboxylic acid group.

  • Temperature: Slow cooling (0.5°C/min) promotes crystalline hydrochloride formation.

Catalyst Efficiency

  • Silver Nitrate: Acts as a mild oxidizing agent but requires stoichiometric amounts, increasing costs.

  • Palladium Complexes: Enable C–N coupling at lower temperatures but necessitate inert atmospheres .

Chemical Reactions Analysis

4-(1H-imidazol-1-ylmethyl)benzoic acid hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities, which can be categorized as follows:

Antimicrobial Properties

  • Studies have demonstrated that 4-(1H-imidazol-1-ylmethyl)benzoic acid hydrochloride possesses antibacterial and antifungal properties against various pathogens, making it a candidate for further development as an antimicrobial agent.

Anti-Cancer Activity

  • The compound has shown potential in inhibiting the growth of cancer cells. In vitro studies have revealed its efficacy against several cancer cell lines, including:
    • K-562 (chronic myelogenous leukemia)
    • MCF-7 (breast adenocarcinoma)
    • A549 (lung carcinoma)
    The anti-proliferative effects were found to be comparable to established chemotherapeutics like imatinib and nilotinib .

Kinase Inhibition

  • The compound has been studied for its inhibitory effects on various protein kinases, including EGFR and VEGFR2. These studies are crucial for understanding its potential role in targeted cancer therapies .

Applications in Research

The applications of this compound extend beyond basic research into practical uses in drug development and biochemical assays:

Drug Development

  • Its structural characteristics allow it to be explored as a lead compound in the development of new therapeutic agents targeting specific diseases, particularly cancers and infections.

Biochemical Assays

  • The compound is utilized in binding affinity studies involving biological macromolecules. Its ability to interact with proteins and enzymes makes it valuable in pharmacological research .

Case Studies

Study FocusFindings
Antimicrobial ActivityDemonstrated effectiveness against bacterial and fungal strains; potential for use in new antimicrobial formulations.
Anti-Cancer ActivityExhibited significant cytotoxicity against various cancer cell lines, suggesting further exploration as an anti-cancer agent .
Kinase InhibitionShowed substantial inhibitory activity against key kinases involved in cancer progression, indicating potential for targeted therapy applications .

Mechanism of Action

The mechanism of action of 4-(1H-imidazol-1-ylmethyl)benzoic acid hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Linkers or Substituents
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Applications/Notes References
4-(2-(1H-Imidazol-1-yl)ethoxy)benzoic Acid Hydrochloride C₁₂H₁₃ClN₂O₃ 268.7 Ethoxy linker instead of methylene Thromboxane synthase inhibitor (e.g., Dazoxiben)
Ozagrel Hydrochloride C₁₃H₁₂ClN₂O₂ 278.71 Propenoic acid substituent Antiplatelet agent; inhibits thromboxane A2 synthase
4-(4-Methylpiperazin-1-ylmethyl)benzoic Acid Hydrochloride C₁₃H₁₉ClN₂O₂ 270.76 Piperazine ring replaces imidazole Intermediate in imatinib synthesis
4-{[3-(1H-Imidazol-1-ylacetyl)-1,3-thiazolidin-2-yl]methoxy}benzoic Acid Hydrochloride C₁₆H₁₇ClN₄O₄S 383.07 Thiazolidine ring and acetylated imidazole Experimental phasing in crystallography

Key Observations :

  • Linker Flexibility : Ethoxy (Dazoxiben) and methylene linkers influence solubility and steric hindrance. Ethoxy groups enhance hydrophilicity but reduce metabolic stability compared to methylene .
  • Heterocycle Substitution : Piperazine (in imatinib intermediates) and thiazolidine rings introduce distinct electronic and steric profiles, affecting receptor binding .
Physicochemical and Pharmacokinetic Comparisons
Property 4-(1H-Imidazol-1-ylmethyl)benzoic Acid HCl Ozagrel HCl 4-(2-Methyl-1H-imidazol-1-yl)butanoic Acid HCl
PSA (Ų) ~75 (estimated) 75.4 84.66 (thiazolidine analogue)
Hydrogen Bond Donors 2 2 2
LogP ~1.5 (predicted) 2.1 1.8 (thiazolidine analogue)
Melting Point 249–253°C Not reported Not reported

Key Observations :

  • LogP : Lower LogP values correlate with reduced lipid solubility, impacting blood-brain barrier penetration.
Pharmacological Profiles
  • 4-(1H-Imidazol-1-ylmethyl)benzoic Acid HCl : Likely serves as a building block for kinase inhibitors or antimicrobial agents due to imidazole’s metal-chelating properties.
  • Dazoxiben/Ozagrel: Clinically validated for thrombosis; Ozagrel’s propenoic acid moiety enhances thromboxane A2 synthase inhibition .

Biological Activity

4-(1H-imidazol-1-ylmethyl)benzoic acid hydrochloride is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C10H10ClN2O2
  • Molecular Weight : 232.65 g/mol

This compound exhibits various biological activities primarily through its interaction with specific molecular targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit peroxidase activity in cytochrome c, which is crucial for cellular respiration and apoptosis pathways. This inhibition can prevent oxidative stress-induced damage in cells .
  • Antimicrobial Properties : Research indicates that this compound possesses antimicrobial and antifungal activities, making it a potential candidate for treating infections caused by resistant strains of bacteria and fungi .
  • Anti-inflammatory Effects : The imidazole moiety is known to modulate inflammatory responses, contributing to its potential use in treating inflammatory diseases .

Pharmacological Effects

The pharmacological effects of this compound include:

  • Antitumor Activity : Studies have demonstrated that derivatives of this compound can inhibit tumor growth in various cancer models, suggesting its potential as an anticancer agent .
  • Pain Relief : Some derivatives have shown analgesic properties in behavioral models, indicating their efficacy in pain management .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReferences
Enzyme InhibitionHigh ,
AntimicrobialModerate
Anti-inflammatoryHigh
AntitumorHigh
AnalgesicModerate

Notable Research Findings

  • Inhibition of Peroxidase Activity : A study conducted by Jiang et al. highlighted that imidazole-substituted compounds effectively inhibited the peroxidase activity of cytochrome c, which could be beneficial in protecting cells from oxidative damage during radiation exposure .
  • Antimicrobial Efficacy : In vitro tests have shown that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi, suggesting its potential as a broad-spectrum antimicrobial agent .
  • Cancer Research : Recent studies have explored the anticancer properties of this compound, revealing that it can induce apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival and proliferation .

Q & A

Q. What crystallographic data exist for this compound, and how are they used in drug design?

  • Methodological Answer : Single-crystal X-ray diffraction (as in ) reveals planar imidazole rings and dihedral angles between aromatic systems. These data inform docking studies targeting hydrophobic pockets in enzymes (e.g., cytochrome P450). The benzoic acid moiety’s orientation is critical for hydrogen bonding with active sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.